molecular formula C18H22N2O5 B4616647 5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4616647
M. Wt: 346.4 g/mol
InChI Key: RFBFXNVYLXUTIU-UHFFFAOYSA-N
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Description

5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.15287181 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antibacterial Applications

Novel heterocyclic compounds derived from pyrimidinetrione frameworks have shown promise in antitumor and antibacterial activities. For instance, synthesis techniques have been developed to create benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from related compounds, which exhibit significant analgesic and anti-inflammatory activities. These compounds are being studied for their cyclooxygenase inhibition, providing potential pathways for treating various diseases (Abu‐Hashem et al., 2020).

Cardiovascular and Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their antihypertensive potential, showcasing their effectiveness in lowering blood pressure and improving renal functions. This research indicates the vasodilatory effects of these compounds, mediated through calcium channel antagonism and anti-inflammatory pathways, suggesting their utility in managing hypertension (Irshad et al., 2021).

Aggregation-induced Emission (AIE)

Research into 5-(benzylidene)pyrimidine-2,4,6-triones has unveiled their aggregation-induced emission properties, highlighting their potential as luminescent materials for various applications, including fluorescent probes. The change in emission color based on substituents on the phenyl rings of these compounds offers insights into developing new materials for sensing and imaging (Mendigalieva et al., 2022).

Synthesis and Biological Studies

The synthesis of novel biphenyl-dihydro-thiazolopyrimidines derivatives has been explored, with compounds screened for antioxidant, antibacterial, and antifungal activities. Such studies demonstrate the chemical versatility of pyrimidinetrione derivatives and their potential applications in developing new therapeutic agents (Maddila et al., 2012).

Properties

IUPAC Name

5-[(3-ethoxy-4-propoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-5-9-25-14-8-7-12(11-15(14)24-6-2)10-13-16(21)19(3)18(23)20(4)17(13)22/h7-8,10-11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBFXNVYLXUTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
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5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.